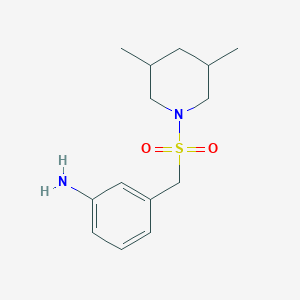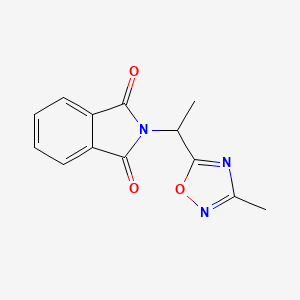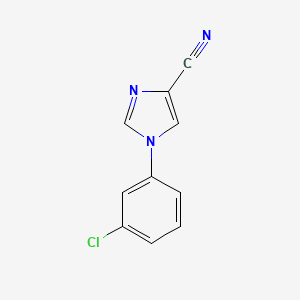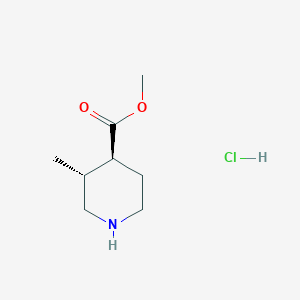
3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline is an organic compound with the molecular formula C13H20N2O2S. It is a derivative of aniline, featuring a piperidine ring substituted with methyl groups and a sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 4-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline
- 3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)ethyl)aniline
- 3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)propyl)aniline
Uniqueness
3-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonyl group and the piperidine ring enhances its reactivity and potential as a pharmacological agent compared to other similar compounds .
Properties
Molecular Formula |
C14H22N2O2S |
|---|---|
Molecular Weight |
282.40 g/mol |
IUPAC Name |
3-[(3,5-dimethylpiperidin-1-yl)sulfonylmethyl]aniline |
InChI |
InChI=1S/C14H22N2O2S/c1-11-6-12(2)9-16(8-11)19(17,18)10-13-4-3-5-14(15)7-13/h3-5,7,11-12H,6,8-10,15H2,1-2H3 |
InChI Key |
RLITWRPGQRHCME-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)CC2=CC(=CC=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11813567.png)




![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11813597.png)





![7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B11813625.png)
